molecular formula C17H12O6 B13933803 Aspulvinone G CAS No. 55215-40-2

Aspulvinone G

Cat. No.: B13933803
CAS No.: 55215-40-2
M. Wt: 312.27 g/mol
InChI Key: LNJMXTRRBBPZDK-AUWJEWJLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Aspulvinone G can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope. The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN). Alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .

Industrial Production Methods: Industrial production of this compound involves the use of noble metal catalysis, harsh conditions, and other methods . noble metal catalysts often face high costs and scarce availability. The use of organolithium reagents requires low temperatures and specialized techniques, making it challenging for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Aspulvinone G undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which exhibit different degrees of biological activity .

Properties

CAS No.

55215-40-2

Molecular Formula

C17H12O6

Molecular Weight

312.27 g/mol

IUPAC Name

(5Z)-3-(2,4-dihydroxyphenyl)-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C17H12O6/c18-10-3-1-9(2-4-10)7-14-16(21)15(17(22)23-14)12-6-5-11(19)8-13(12)20/h1-8,18-21H/b14-7-

InChI Key

LNJMXTRRBBPZDK-AUWJEWJLSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=C(C(=O)O2)C3=C(C=C(C=C3)O)O)O)O

Origin of Product

United States

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